Butyl butyrate is a colorless liquid ester naturally found in various fruits like apples, pears, bananas, grapes, and strawberries. [, ] It possesses a strong, fruity, pineapple-like aroma. [, ] In scientific research, Butyl butyrate is primarily used as a flavoring agent, a biofuel, and a valuable intermediate in various chemical syntheses. [, , ]
a) Sustainable Production: Optimization of fermentation processes for cost-effective and environmentally friendly Butyl butyrate production from renewable resources. [, , , ]
b) Biofuel Applications: Further exploration of Butyl butyrate as a biofuel, focusing on combustion characteristics, engine performance, and emissions. [, , ]
d) Catalyst Development: Designing and developing novel catalysts for efficient Butyl butyrate synthesis. [, , , , , , , , , ]
Butyl butyrate is primarily derived from the esterification reaction between butyric acid and butanol. It falls under the category of fatty acid esters, which are commonly used in flavoring agents and fragrances due to their pleasant scents. The compound is also categorized as a volatile organic compound, which can contribute to air pollution if not managed properly.
The synthesis of butyl butyrate can be achieved through several methods, including:
Butyl butyrate has the molecular formula . Its structure consists of a butyl group () attached to a butyrate moiety (). The structural representation can be illustrated as follows:
The compound features a central carbonyl group (C=O) flanked by two alkyl chains, contributing to its physical properties such as volatility and solubility in organic solvents.
Butyl butyrate participates in various chemical reactions:
The mechanism of action for the synthesis of butyl butyrate via enzymatic pathways involves:
Kinetic studies have shown that factors such as enzyme concentration, temperature, and substrate ratios significantly affect the reaction rates .
Butyl butyrate exhibits several notable physical and chemical properties:
These properties make it suitable for applications in food flavoring and fragrance formulations.
Butyl butyrate finds extensive use across various industries:
Butyl butyrate (C₈H₁₆O₂) possesses a linear molecular structure formed by the esterification reaction between butyric acid (butanoic acid) and n-butanol (n-butyl alcohol). Its molecular formula is CH₃(CH₂)₂COO(CH₂)₃CH₃, featuring a four-carbon alkyl chain (butyl group) linked via an oxygen atom to the carbonyl group of a four-carbon acyl chain (butyrate moiety). This configuration yields a molecular weight of 144.21 g/mol and imparts distinct physical and chemical characteristics [1] [3].
The compound presents as a clear, colorless to pale yellow liquid with a density of 0.869 g/cm³ at 20°C. Its low melting point (-91.5°C) and boiling point (165-166°C) reflect typical ester volatility, while its refractive index (n²⁰/D 1.400-1.406) provides identification utility [1] [3] [9]. Butyl butyrate demonstrates limited water solubility (0.5 mg/mL at 20°C) but exhibits miscibility with ethanol, diethyl ether, and other common organic solvents. This solubility profile stems from its hydrophobic alkyl chains and polar ester group, resulting in a calculated logP (octanol-water partition coefficient) of approximately 2.82, indicating moderate lipophilicity [3] [4].
Key thermodynamic and safety-related properties include a flash point of 49-53°C (120-128°F), classifying it as a flammable liquid, and a vapor pressure of 10.34 mmHg at 25°C [1] [4]. Spectroscopically, butyl butyrate exhibits characteristic infrared absorption bands: strong C=O stretching at approximately 1735-1740 cm⁻¹, C-O-C asymmetric stretching between 1200-1300 cm⁻¹, and alkyl C-H stretches near 2900-3000 cm⁻¹ [5]. Nuclear magnetic resonance (NMR) spectra display predictable proton environments: δ 0.93-0.97 (t, 3H, CH₃ of butyrate), 1.35-1.45 (m, 4H, β/γ-CH₂ of butyl), 1.60-1.67 (m, 2H, β-CH₂ of butyrate), 2.30 (t, 2H, α-CH₂ of butyrate), and 4.10 (t, 2H, α-CH₂ of butyl) [3].
Table 1: Fundamental Physicochemical Properties of Butyl Butyrate
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Molecular Formula | C₈H₁₆O₂ | - | [3] |
Molecular Weight | 144.21 g/mol | - | [1] |
Density | 0.869 g/cm³ | 20°C | [9] |
Boiling Point | 165-166°C | 760 mmHg | [1] |
Melting Point | -91.5°C | - | [3] |
Refractive Index (n²⁰/D) | 1.400 - 1.406 | 20°C | [1] [9] |
Water Solubility | 0.5 mg/mL | 20°C | [3] |
Flash Point | 49-53°C (120-128°F) | - | [1] [4] |
Vapor Pressure | 10.34 mmHg | 25°C | [4] |
The identification of butyl butyrate as a naturally occurring flavor compound emerged during the early 20th century as analytical techniques for volatile organic compounds advanced. Chemists first isolated this ester from fruits such as apples, bananas, and strawberries, linking its presence to the characteristic sensory profiles of these fruits. Its pineapple-like aroma was particularly noted, leading to its early designation as a significant contributor to fruity essences [3] [7]. This discovery coincided with the burgeoning field of synthetic flavor chemistry, where chemists sought to replicate natural aromas using chemically defined substances.
The compound's significance grew with the development of industrial-scale esterification processes in the 1920s-1930s. Butyl butyrate became commercially valuable as flavor chemists recognized its stability and versatility in formulations. Its designation as FEMA GRAS 2186 (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association formalized its acceptance in food applications, cementing its role as a key artificial flavoring agent [9]. The transition from natural extraction to chemical synthesis marked a pivotal moment, enabling cost-effective production through acid-catalyzed reactions between butanol and butyric acid, often derived from renewable resources via fermentation pathways.
Steam distillation became a crucial separation technique for both natural isolation and synthetic purification. The compound's volatility profile (boiling point 165°C) relative to water (100°C) allows efficient separation via distillation, with historical accounts documenting steam distillation yields containing approximately 62.5-64.1% water by mass when conducted at atmospheric pressure with partial pressures of 50 mmHg (butyl butyrate) and 710 mmHg (water) [7]. This physical property facilitated its initial purification and industrial-scale production, establishing it as a staple in flavor laboratories and manufacturing facilities. Throughout the mid-20th century, butyl butyrate became entrenched in flavor formulations for baked goods, beverages, and confectionery, prized for its ability to impart authentic fruity notes at low concentrations.
Butyl butyrate occurs naturally as a volatile constituent in numerous fruits and fermented products. Analytical studies have consistently identified it in apples (Malus domestica), bananas (Musa spp.), strawberries (Fragaria × ananassa), plums (Prunus domestica), pears (Pyrus communis), and cherries (Prunus avium) [1] [3]. It also occurs in cheeses (notably Gruyère de Comté), alcoholic beverages like cider, and soybean-derived products, contributing to their complex aroma profiles. Biosynthetically, it forms enzymatically through esterification reactions catalyzed by lipases and esterases during fruit ripening and fermentation processes, where butanol and butyric acid precursors become available through metabolic pathways [3] [6].
Industrially, butyl butyrate has expanded beyond flavor applications into diverse sectors. The global market for natural butyl butyrate specifically (derived from bio-based precursors rather than petrochemicals) demonstrates substantial growth projections, with estimates suggesting a market value of $250-350 million by 2025, potentially reaching higher valuations by 2033 at a compound annual growth rate (CAGR) of 5-7% [2]. This expansion is driven by several key applications:
Table 2: Natural Occurrence and Primary Industrial Applications of Butyl Butyrate
Context | Specific Examples | Significance/Function |
---|---|---|
Natural Sources | Apples, Bananas, Strawberries, Plums, Cherries | Contributes to characteristic fruity aroma |
Gruyère de Comté cheese, Cider, Soybean products | Fermentation-derived flavor compound | |
Industrial Sectors | Sub-Application | |
Food & Beverage | Baked goods, Candies, Fruit-flavored beverages | Primary flavoring agent (FEMA 2186) |
Fragrances | Perfumes, Scented candles, Air fresheners | Fruity top-note component |
Cosmetics | Lotions, Creams, Soaps | Fragrance ingredient and emollient |
Industrial | Biodegradable plastics, Jet fuel blends | Plasticizer; Bio-renewable fuel component |
Pharmaceuticals | Solvent/carrier in specific drug formulations | Excipient improving solubility/stability |
A significant emerging application is its potential as a bio-renewable jet fuel blend. Research indicates that butyl butyrate exhibits physicochemical properties compatible with aviation fuel specifications, including energy density (~33.3 MJ/kg) and cold flow properties suitable for high-altitude conditions [8]. Its production from lignocellulosic biomass (e.g., agricultural residues) via enzymatic esterification using lipases in ionic liquid media offers a sustainable pathway [6] [8]. This enzymatic synthesis in highly apolar ionic liquids like [bmim][PF6] provides enhanced enzyme stability and higher yields compared to conventional organic solvents such as hexane or tert-butanol [6].
Major producers and suppliers include The Good Scents Company, Sigma-Aldrich International GmbH, Vigon International, and ChemImpex International, offering various grades (Superior Grade, First Grade, Qualified Grade) tailored to specific industry requirements [2] [9]. The market shows moderate merger and acquisition activity but strong innovation focus, particularly on sustainable sourcing, advanced biocatalytic production methods, and high-purity grades meeting stringent regulatory standards across global markets, with North America, Europe, and the rapidly growing Asia-Pacific region representing key consumption zones [2].
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